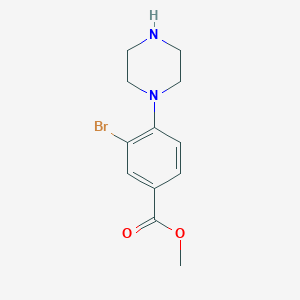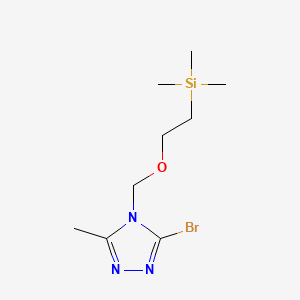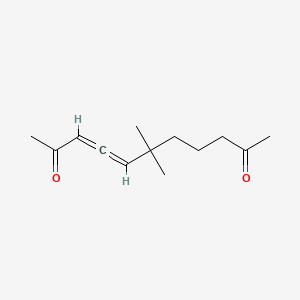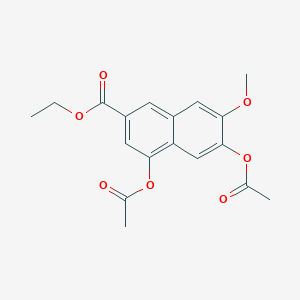![molecular formula C14H12N2O3 B13940664 [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid is a synthetic compound that features an imidazole ring, a methoxy group, and a propynoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Métodos De Preparación
The synthesis of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be achieved through several synthetic routes. One common method involves the reaction of an imidazole derivative with a substituted phenylacetylene under specific conditions . The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has potential as a pharmacological agent due to its imidazole ring, which is known for its antibacterial, antifungal, and anti-inflammatory properties . In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid involves its interaction with specific molecular targets and pathways . The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be compared with other similar compounds that contain an imidazole ring and a substituted phenyl group . Some similar compounds include 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole . These compounds share some chemical and biological properties but differ in their specific substituents and overall structure. The uniqueness of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid lies in its combination of a methoxy group, an imidazole ring, and a propynoic acid moiety, which may confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H12N2O3 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-10-8-16(9-15-10)12-5-3-11(4-6-14(17)18)7-13(12)19-2/h3,5,7-9H,1-2H3,(H,17,18) |
Clave InChI |
HRJGISGARSDUIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)



![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)





![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
